Nicotinuric acid, also known as nicotinoylglycine, is a major metabolite of Nicotinic acid (also known as vitamin B3 or niacin). [, , ] Nicotinic acid undergoes biotransformation in the liver, where it conjugates with glycine to form nicotinuric acid. [] It is primarily recognized for its role in nicotinic acid metabolism. [, ]
Nicotinuric acid is primarily sourced from the metabolism of niacin in humans and animals. It is classified as a pyridine derivative due to its structural characteristics, which include a pyridine ring. This compound is often studied alongside other niacin metabolites such as nicotinamide and nicotinic acid itself.
The synthesis of nicotinuric acid can occur through various metabolic pathways involving niacin. The most notable method involves the conjugation reaction where niacin is combined with uric acid.
Nicotinuric acid has a molecular formula of C_7H_6N_2O_3. Its structure features a pyridine ring with a carboxylic acid group and an amine group attached:
This structure allows for various interactions within biological systems, particularly in relation to its metabolic pathways.
Nicotinuric acid participates in several biochemical reactions:
The mechanism by which nicotinuric acid exerts its effects primarily revolves around its role as a metabolite of niacin:
Nicotinuric acid displays several notable physical and chemical properties:
Analytical methods such as HPLC have demonstrated that nicotinuric acid can be reliably quantified in biological samples, providing insights into its pharmacokinetics.
Nicotinuric acid has several applications in scientific research:
Nicotinuric acid (NUA), the glycine conjugate of nicotinic acid (niacin), is synthesized primarily in hepatic mitochondria through a two-step ATP-dependent process. First, nicotinic acid is activated to nicotinyl-CoA by acyl-CoA synthetase, consuming ATP and coenzyme A (CoA). This reaction forms an adenylate intermediate (nicotinic acid-AMP) before CoA attachment [1] [8] [9]. Second, glycine N-acyltransferase (GLYAT) catalyzes the conjugation of glycine to nicotinyl-CoA, releasing NUA and free CoA [4] [7]. This pathway dominates under high-dose nicotinic acid exposure, as hepatic enzymes prioritize conjugation when amidation pathways become saturated [3] [9].
Table 1: Key Enzymes in Nicotinuric Acid Biosynthesis
Enzyme | Reaction Catalyzed | Cofactors | Subcellular Localization |
---|---|---|---|
Acyl-CoA Synthetase | Nicotinic acid + ATP + CoA → Nicotinyl-CoA + AMP | ATP, CoA | Mitochondrial Matrix |
Glycine N-Acyltransferase (GLYAT) | Nicotinyl-CoA + Glycine → Nicotinuric acid + CoA | None | Mitochondrial Matrix |
Glycine conjugation is a critical detoxification mechanism for carboxylic acids, facilitating renal excretion of xenobiotics and endogenous metabolites. NUA synthesis exemplifies this "glycine deportation system," where benzoic acid (conjugated to glycine as hippurate) and nicotinic acid share overlapping metabolic pathways [10]. The reaction kinetics favor NUA production when glycine availability exceeds 1–2 mM, typical in hepatic mitochondria. Conjugation efficiency depends on glycine pool size, mitochondrial CoA availability, and GLYAT activity. Unlike reversible amidation pathways, glycine conjugation is metabolically irreversible, committing nicotinic acid to excretion [4] [7] [10].
Human GLYAT (EC 2.3.1.13) is encoded by the GLYAT gene on chromosome 11q12.1. It exists as two major isoforms: isoform a (295 amino acids) and isoform b (199 amino acids), generated by alternative splicing [4]. The enzyme exhibits broad substrate specificity but highest affinity for benzoyl-CoA (Km = 0.4 mM) compared to nicotinyl-CoA (Km = 1.2 mM) [4] [7]. Genetic polymorphisms significantly influence activity:
Nicotinic acid metabolism bifurcates into two major pathways:
Table 2: Competition Between Nicotinic Acid Metabolic Pathways
Parameter | Conjugation Pathway | Amidation Pathway |
---|---|---|
Primary Product | Nicotinuric acid | NAD+ |
Enzyme Affinity (Km) | Low (micromolar range) | High (nanomolar range) |
Capacity | High (saturable) | Low |
Cofactor Demand | ATP, CoA, Glycine | ATP, PRPP |
Regulation | Glycine/CoA availability | Cellular NAD+ levels |
Immediate-release (IR) nicotinic acid formulations saturate the amidation pathway, shunting >75% of the dose toward NUA synthesis. Time-release formulations, however, slow nicotinic acid absorption, allowing preferential NAD+ synthesis via the amidation pathway. This explains the 4-fold higher urinary NUA excretion with IR versus time-release formulations (78.2 mg vs. 18.8 mg/24h) [3]. NAD+ homeostasis thus directly influences NUA production: when cellular NAD+ pools are replete, conjugation dominates; during NAD+ depletion, amidation pathways activate [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: